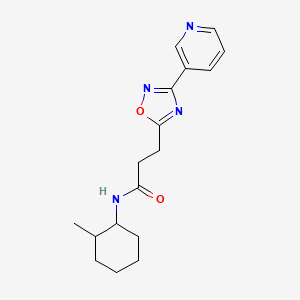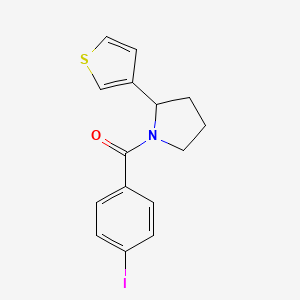![molecular formula C17H20N4O3S B7495305 N-[3-(azepan-1-ylsulfonyl)phenyl]pyrazine-2-carboxamide](/img/structure/B7495305.png)
N-[3-(azepan-1-ylsulfonyl)phenyl]pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(azepan-1-ylsulfonyl)phenyl]pyrazine-2-carboxamide, commonly known as AZD5363, is a small molecule inhibitor that targets the protein kinase B (PKB/AKT) pathway. The AKT pathway is involved in several cellular processes, including cell growth, proliferation, and survival. AZD5363 has been studied extensively for its potential therapeutic applications in various cancers and other diseases.
Mécanisme D'action
AZD5363 inhibits the AKT pathway by binding to the ATP-binding site of the AKT enzyme, preventing its activation. This inhibition leads to a decrease in cell growth, proliferation, and survival, which can result in the death of cancer cells.
Biochemical and Physiological Effects:
AZD5363 has been shown to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells, inhibit cell migration and invasion, and reduce the expression of several oncogenes and growth factors. It can also increase insulin sensitivity and reduce blood glucose levels in diabetic patients.
Avantages Et Limitations Des Expériences En Laboratoire
AZD5363 has several advantages for lab experiments. It is a highly selective inhibitor of the AKT pathway, which makes it a valuable tool for studying the role of this pathway in various diseases. It is also relatively easy to synthesize and can be obtained in large quantities. However, AZD5363 has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of AZD5363. One potential direction is the development of more potent and selective inhibitors of the AKT pathway, which could have greater therapeutic potential. Another direction is the investigation of the use of AZD5363 in combination with other drugs or therapies, which could enhance its efficacy. Additionally, further studies are needed to better understand the mechanisms of action of AZD5363 and its potential applications in other diseases.
Méthodes De Synthèse
AZD5363 can be synthesized using several methods. One of the most common methods is the reaction of 2-chloro-5-nitropyrazine with 3-(azepan-1-ylsulfonyl)aniline in the presence of a base, such as sodium hydride, in a suitable solvent, such as dimethylformamide. The resulting intermediate is then treated with a reducing agent, such as palladium on carbon, to obtain the final product.
Applications De Recherche Scientifique
AZD5363 has been extensively studied for its potential therapeutic applications in various cancers, including breast, prostate, ovarian, and lung cancers. It has also been studied for its potential use in other diseases, such as diabetes and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[3-(azepan-1-ylsulfonyl)phenyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c22-17(16-13-18-8-9-19-16)20-14-6-5-7-15(12-14)25(23,24)21-10-3-1-2-4-11-21/h5-9,12-13H,1-4,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYCNNWGUWQOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]benzamide](/img/structure/B7495235.png)

![4-bromo-N-[1-(dimethylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B7495250.png)
![4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7495258.png)
![N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide](/img/structure/B7495265.png)





![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7495323.png)
![N-(1,1-dioxothiolan-3-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7495328.png)
![5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7495331.png)
![(2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7495334.png)